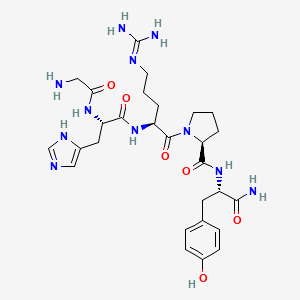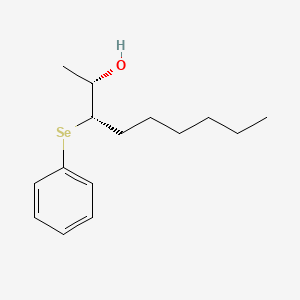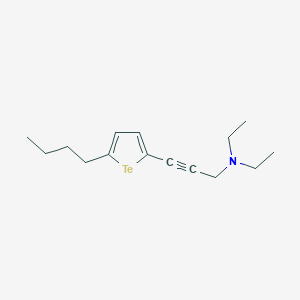
(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol is an organic compound with a unique structure that includes a benzylsulfanyl group attached to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol typically involves the reaction of a suitable precursor with benzyl mercaptan under controlled conditions. The reaction may require a catalyst to facilitate the formation of the benzylsulfanyl group. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(Methylsulfanyl)-3-methylhexan-1-ol: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
(3R)-3-(Phenylsulfanyl)-3-methylhexan-1-ol: Contains a phenylsulfanyl group, offering different chemical properties.
Uniqueness
(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
849440-16-0 |
|---|---|
Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
(3R)-3-benzylsulfanyl-3-methylhexan-1-ol |
InChI |
InChI=1S/C14H22OS/c1-3-9-14(2,10-11-15)16-12-13-7-5-4-6-8-13/h4-8,15H,3,9-12H2,1-2H3/t14-/m1/s1 |
InChI Key |
WZFLSXRVLNWUNP-CQSZACIVSA-N |
Isomeric SMILES |
CCC[C@](C)(CCO)SCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C)(CCO)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)




![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)
![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)

